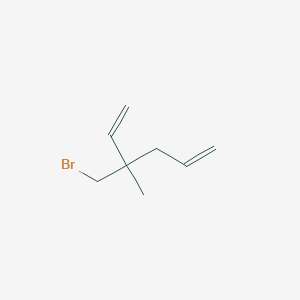
3-(Bromomethyl)-3-methylhexa-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-methylhexa-1,5-diene is an organic compound characterized by the presence of a bromomethyl group attached to a hexadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylhexa-1,5-diene typically involves the bromination of 3-methylhexa-1,5-diene. This can be achieved through the reaction of 3-methylhexa-1,5-diene with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-methylhexa-1,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bonds in the hexadiene backbone can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination.
Addition Reactions: Electrophiles such as hydrogen halides or halogens can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the bromomethyl group.
Elimination Reactions: Formation of alkenes with different degrees of unsaturation.
Addition Reactions: Halogenated or hydrogenated products depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-methylhexa-1,5-diene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Industrial Chemistry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-methylhexa-1,5-diene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution and elimination reactions, while the double bonds in the hexadiene backbone participate in addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)but-3-enoate: Another bromomethyl compound with a different backbone structure.
2-Bromomethyl-1,3-dioxolane: A bromomethyl compound with a cyclic structure.
3-Bromo-3-buten-1-ol: A bromomethyl compound with an alcohol functional group.
Uniqueness
3-(Bromomethyl)-3-methylhexa-1,5-diene is unique due to its hexadiene backbone, which provides multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis, offering opportunities for the development of a wide range of derivatives with diverse applications.
Propiedades
Fórmula molecular |
C8H13Br |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-methylhexa-1,5-diene |
InChI |
InChI=1S/C8H13Br/c1-4-6-8(3,5-2)7-9/h4-5H,1-2,6-7H2,3H3 |
Clave InChI |
AQKIMWSYRCYOMY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C)(CBr)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
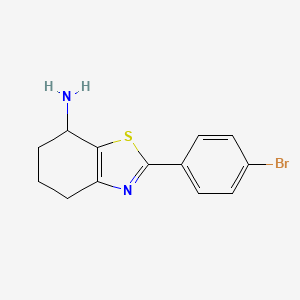

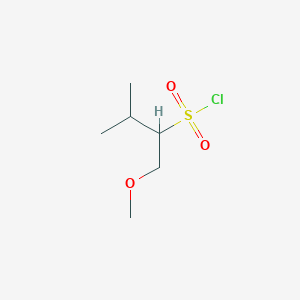
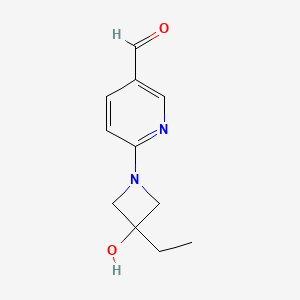
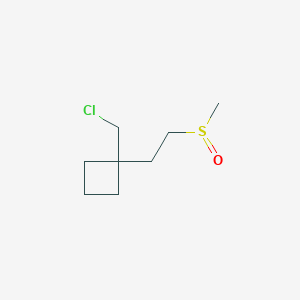
![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)


![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)


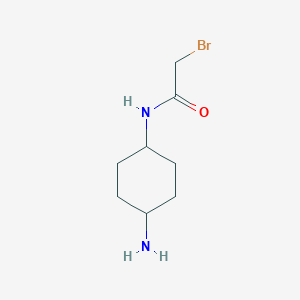
![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
